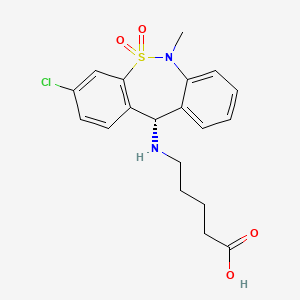

S-Pentanoic Acid Tianeptine

Description

Contextualization within Tianeptine (B1217405) Metabolite and Derivative Research

The investigation of tianeptine derivatives extends beyond its natural metabolites. Medicinal chemistry efforts have focused on synthesizing analogs of tianeptine to explore the structure-activity relationships (SAR) and to potentially develop new chemical entities with improved properties. acs.orgthieme-connect.com These synthetic endeavors often involve modifications to various parts of the tianeptine molecule, including the tricyclic core and the side chain. acs.orgnih.gov The study of S-Pentanoic Acid Tianeptine provides valuable insights for these synthetic strategies, particularly concerning the optimal length and functionality of the side chain for biological activity. acs.org

Significance of this compound as a Biologically Active Chemical Entity

This compound is not merely an inactive byproduct of tianeptine metabolism; it is a pharmacologically active molecule in its own right. nih.govresearchgate.net Research has demonstrated that MC5 exhibits biological activity, particularly as an agonist at the mu-opioid receptor (MOR). nih.govwikipedia.org This activity is significant because the MOR is implicated in the antidepressant-like effects of tianeptine. nih.govresearchgate.net

Studies have shown that MC5 retains a similar potency and efficacy to tianeptine at the human and mouse MOR. nih.gov In contrast, its activity at the delta-opioid receptor (DOR) is significantly reduced compared to the parent compound. nih.gov Another major metabolite, the propionic acid derivative (MC3), shows only very weak activity at the MOR, highlighting the importance of the pentanoic acid side chain for significant opioid receptor interaction. nih.govwikipedia.org The longer elimination half-life of MC5 compared to tianeptine suggests that it may contribute significantly to the sustained therapeutic effects observed with tianeptine administration. wikipedia.orgresearchgate.net

The table below summarizes the in vitro activities of tianeptine and its MC5 metabolite at opioid receptors.

| Compound | Receptor | Species | Activity (EC₅₀ µM) |

| Tianeptine | MOR | Human | 0.194 |

| MOR | Mouse | 0.641 | |

| DOR | Human | 37.4 | |

| DOR | Mouse | 14.5 | |

| This compound (MC5) | MOR | Human | ~0.194 |

| MOR | Mouse | ~0.641 | |

| DOR | Human | Reduced vs. Tianeptine | |

| DOR | Mouse | Reduced vs. Tianeptine |

Data compiled from multiple sources indicating similar MOR potency and reduced DOR potency for MC5 compared to tianeptine. nih.gov

Overview of Current Academic Research Avenues for Pentanoic Acid Tianeptine Derivatives

The established biological activity of this compound has spurred further academic research into derivatives based on its structure. These research avenues aim to explore the therapeutic potential of molecules with a pentanoic acid side chain attached to the tianeptine core or similar tricyclic systems.

One area of investigation involves the synthesis of ester analogs of both tianeptine and MC5. acs.org These modifications explore how altering the carboxylic acid functional group affects the compound's properties, with studies showing only a slight reduction in MOR potency for such analogs. acs.org This suggests a degree of tolerance for modification at this position, opening up possibilities for prodrug strategies or altering pharmacokinetic profiles.

Furthermore, the structural resemblance of tianeptine and its metabolites to certain histone deacetylase (HDAC) inhibitors has led to the synthesis of novel analogs. mit.edu Research has demonstrated that tianeptine itself can inhibit a subset of class I HDACs. mit.edu By modifying the carboxylic acid group of the side chain to other zinc-binding moieties, researchers have created more potent and selective HDAC inhibitors. mit.edu This line of research illustrates how the core structure of tianeptine and its metabolites can serve as a scaffold for developing compounds with entirely new mechanisms of action.

Additionally, ongoing research focuses on synthesizing novel heterocyclic ring systems that incorporate the dibenzo[c,f] wikipedia.orgCurrent time information in Bangalore, IN.thiazepine S,S-dioxide core of tianeptine. thieme-connect.com These efforts aim to create tetracyclic and pentacyclic analogs, which can then be functionalized with various side chains, including those similar to the pentanoic acid of MC5, to explore new pharmacological activities. thieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C19H21ClN2O4S |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

5-[[(11S)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |

InChI |

InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m0/s1 |

InChI Key |

BYPYVXCZPZLHBO-IBGZPJMESA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2[C@@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of S Pentanoic Acid Tianeptine and Analogues

Synthetic Methodologies for the S-Pentanoic Acid Moiety of Tianeptine (B1217405)

The S-Pentanoic Acid Tianeptine, also known as metabolite MC5, is a primary, active metabolite of Tianeptine, formed in vivo through the β-oxidation of the parent drug's heptanoic acid side chain. nih.govresearchgate.net Its direct synthesis, along with other alkanoic acid analogues, has been a subject of research to explore structure-activity relationships.

The synthesis of pentanoic acid tianeptine analogues generally follows a convergent strategy. This involves the preparation of the key tricyclic core, 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govresearchgate.netthiazepine 5,5-dioxide, followed by the attachment of the desired side chain. nih.gov A common synthetic route involves the nucleophilic substitution of a leaving group at the 11-position of the tricyclic core with an appropriate amino pentanoate ester.

A specific methodology for synthesizing 5-((3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f] nih.govresearchgate.netthiazepin-11-yl)amino)pentanoic acid (the racemic pentanoic acid analogue) has been described. mdpi.com The key steps are:

Substitution: The starting material, 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govresearchgate.netthiazepine 5,5-dioxide, is reacted with ethyl 5-aminopentanoate. This reaction substitutes the chlorine atom at the 11-position with the amino group of the pentanoate ester, yielding ethyl 5-((3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f] nih.govresearchgate.netthiazepin-11-yl)amino)pentanoate. nih.govmdpi.com

Hydrolysis: The resulting ester is then hydrolyzed, typically using an aqueous base like sodium hydroxide (B78521) (NaOH), to convert the ethyl ester group into a carboxylic acid. This final step yields the target pentanoic acid derivative of tianeptine. nih.govmdpi.com

This synthetic approach is versatile and allows for the creation of a series of tianeptine derivatives by simply varying the aminoalkyl ester used in the substitution step. nih.gov

Approaches to Stereoselective Synthesis of this compound

Tianeptine is a chiral molecule and is clinically used as a racemate, a mixture of two enantiomers, (R)- and (S)-tianeptine. nih.gov The individual enantiomers exhibit different pharmacological profiles. nih.gov For instance, preliminary studies suggest the (-)-enantiomer is primarily responsible for the increased neuronal uptake of serotonin (B10506). nih.gov Consequently, the synthesis of specific enantiomers, such as this compound, is of significant scientific interest.

However, the published literature does not provide a detailed, established method for the direct stereoselective synthesis of this compound. The synthesis of tianeptine analogues typically results in racemic mixtures. nih.govmdpi.com

Achieving stereoselectivity in the synthesis of such complex molecules is a significant challenge in medicinal chemistry. General strategies that could be theoretically applied include:

Chiral Resolution: A racemic mixture of pentanoic acid tianeptine could be separated into its individual (R) and (S) enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A more elegant approach involves designing a synthetic route that creates the desired stereocenter from the outset. This could potentially be achieved by using a chiral starting material or employing a stereoselective catalyst in the key bond-forming step, such as the attachment of the side chain to the tricyclic core. While methods for the stereoselective synthesis of other complex chiral molecules, including peptidomimetics and various APIs, are well-documented, specific application to this compound remains an area for future research. mit.edursc.org

The absolute stereochemistry of the tianeptine enantiomers has yet to be definitively defined, adding another layer of complexity to the development of stereoselective synthetic methods. nih.gov

Derivatization Strategies for Targeted Modulation of Tianeptine Analogue Activity

Structural modifications and derivatization of the tianeptine scaffold, particularly at the side chain, are key strategies for modulating pharmacological activity and developing novel compounds with multi-target profiles. nih.govacs.org The carboxylic acid group of the pentanoic acid side chain provides a convenient handle for further chemical modifications. nih.gov

One major strategy involves molecular hybridization, where key pharmacophores from other neurologically active drugs are chemically linked to the tianeptine structure. nih.govresearchgate.net The goal is to create a single molecule that can interact with multiple biological targets, potentially offering improved efficacy or a different therapeutic profile. nih.gov

Key derivatization approaches include:

Varying Alkanoic Acid Chain Length: Researchers have synthesized a series of tianeptine analogues by replacing the original heptanoic acid with alkanoic acids of different lengths (from two to six carbons), including pentanoic acid, to determine the optimal linker length for activity at various targets. nih.govmdpi.com

Amide Coupling with Bioactive Amines: The terminal carboxylic acid of tianeptine and its analogues can be coupled with the amine group of other molecules. For example, researchers have synthesized hybrids by coupling pentanoic acid tianeptine with serotonin. nih.govmdpi.com Other studies have described creating hybrids with pharmacophores from drugs like pregabalin (B1679071) and fluoxetine. nih.gov

These strategies aim to combine the properties of tianeptine with those of other well-established therapeutic agents to develop novel multifunctional drug candidates. nih.govresearchgate.net

Interactive Table: Derivatization of Tianeptine Analogues A summary of derivatization strategies based on modifying the tianeptine side chain.

| Parent Compound | Modification Strategy | Resulting Analogue Example | Intended Modulation/Target |

|---|---|---|---|

| Tianeptine | Chain Shortening | 5-((3-chloro-6-methyl...amino)pentanoic acid mdpi.com | Optimize linker length for biological activity nih.gov |

| Pentanoic Acid Tianeptine | Amide Coupling | Pentanoic acid tianeptine coupled with Serotonin nih.govmdpi.com | Develop multifunctional ligands targeting multiple neurotransmitter systems nih.gov |

| Tianeptine | Hybridization | Tianeptine coupled with a Pregabalin structure nih.gov | Develop novel compounds for neuropathic pain nih.gov |

| Tianeptine | Hybridization | Tianeptine coupled with a Fluoxetine derivative nih.gov | Create compounds with dual activities at different transporters or receptors nih.gov |

Computational Chemistry and Rational Design in the Synthesis of Novel Pentanoic Acid Tianeptine Derivatives

Computational chemistry and rational drug design are increasingly vital tools that can guide the synthesis of novel tianeptine derivatives, saving time and resources. nih.govnih.gov These methods allow researchers to predict how structural changes might affect a molecule's interaction with its biological targets before undertaking complex and costly chemical synthesis.

Key computational techniques applicable to the design of pentanoic acid tianeptine derivatives include:

Homology Modeling: When the exact 3D structure of a target protein (like a receptor or transporter) is unknown, a model can be built based on the known structure of a similar, or homologous, protein. This provides a structural template for further analysis. nih.gov

Molecular Docking: This technique simulates the interaction between a ligand (e.g., a novel tianeptine derivative) and its target protein. nih.gov Docking programs can predict the preferred binding orientation and estimate the binding affinity. This information can help prioritize which derivatives are most likely to be active. Preliminary docking experiments have been used to investigate the binding of tianeptine enantiomers to the mu-opioid receptor. nih.gov

Structure-Activity Relationship (SAR) Analysis: By analyzing the binding modes and activities of a series of synthesized compounds, computational models can be built to predict the activity of new, unsynthesized derivatives. This rational design approach, combining modeling with targeted synthesis, has been successfully used to develop highly selective enzyme inhibitors. nih.gov

By analyzing the size, shape, and chemical properties of the target's binding pocket, chemists can rationally design modifications to the this compound structure—such as altering the side chain or adding new functional groups—to optimize interactions and enhance potency or selectivity for a desired target. nih.govnih.gov

Molecular and Preclinical Pharmacological Investigations of S Pentanoic Acid Tianeptine

Receptor Binding and Activation Profiles of S-Pentanoic Acid Tianeptine (B1217405)

The pharmacological activity of S-Pentanoic Acid Tianeptine, also known as metabolite MC5, is multifaceted, involving interactions with several key neurotransmitter systems. This section outlines its binding and activation profiles at various receptors.

Mu-Opioid Receptor (MOR) Agonism of Pentanoic Acid Tianeptine Metabolites

The primary metabolite of tianeptine, the pentanoic acid derivative known as MC5, is an active agonist at the mu-opioid receptor (MOR). wikiwand.comscholasticahq.com Research has demonstrated that MC5 retains a similar efficacy to the parent compound, tianeptine, at both human and mouse MOR. researchgate.net However, its potency is somewhat reduced, with studies indicating that the MC5 metabolite is approximately a three-fold weaker agonist at human MOR compared to tianeptine. acs.org Functional assays have determined the half-maximal effective concentration (EC50) for MC5 at the mu-opioid receptor to be 0.545 μM, in contrast to 0.194 μM for tianeptine itself. wikiwand.com Another metabolite, the propionic acid derivative (MC3), is a very weak mu-opioid agonist with an EC50 of 16 μM. wikiwand.comacs.org The behavioral effects of the MC5 metabolite are mediated in a MOR-dependent fashion. scholasticahq.comresearchgate.net

Table 1: Mu-Opioid Receptor (MOR) Agonist Activity of Tianeptine and its Metabolites

| Compound | Receptor | Agonist Activity | EC50 (μM) |

|---|---|---|---|

| Tianeptine | Human MOR | Full Agonist | 0.194 wikiwand.com |

| This compound (MC5) | Human MOR | Full Agonist | 0.545 wikiwand.com |

| Propionic Acid Tianeptine (MC3) | Human MOR | Weak Agonist | 16 wikiwand.comacs.org |

Delta-Opioid Receptor (DOR) Interactions of Pentanoic Acid Tianeptine Metabolites

While tianeptine itself is a full agonist at the delta-opioid receptor (DOR), its potency is significantly lower than at the MOR. acs.orgresearchgate.net The pentanoic acid metabolite, MC5, exhibits even further reduced agonist activity at the DOR. researchgate.net Some sources even state that MC5 is not a delta-opioid agonist. wikiwand.com This suggests a greater selectivity of the MC5 metabolite for the mu-opioid receptor over the delta-opioid receptor.

Serotonin (B10506) System Modulatory Actions of Pentanoic Acid Tianeptine Analogues

The interaction of tianeptine and its analogues with the serotonin system has been a subject of evolving scientific understanding. Initially, tianeptine was characterized as a selective serotonin reuptake enhancer (SSRE), a mechanism opposite to that of most tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgresearchgate.netmdpoison.commdpi.com It was observed to increase serotonin uptake in the brain and platelets. researchgate.net The (-)-enantiomer of tianeptine was found to be more active in this regard. wikipedia.org Tianeptine was also found to bind to the same allosteric site on the serotonin transporter (SERT) as conventional TCAs. wikipedia.org

However, more recent and collective research suggests that direct modulation of the serotonin system is unlikely to be the primary mechanism underlying the antidepressant effects of tianeptine. wikipedia.org In fact, some studies have shown that multifunctional hybrid analogues of tianeptine can be developed to act as serotonin reuptake inhibitors. mdpi.com For instance, the hybrid compound 17, a tianeptine analogue, demonstrated potent inhibitory activity at the human serotonin transporter (hSERT) with a half-maximal inhibitory concentration (IC50) of 70 nM. mdpi.com

Dopaminergic and Noradrenergic System Interactions

This compound, through its parent compound tianeptine, exerts influence on the dopaminergic and noradrenergic systems. Tianeptine has been shown to modestly enhance the mesolimbic release of dopamine (B1211576). wikipedia.orgwhmsoft.net Furthermore, it potentiates central nervous system D2 and D3 receptors. wikipedia.orgwhmsoft.netdrugbank.com Studies in rats have indicated that tianeptine increases the extracellular concentrations of dopamine, with a more pronounced and sustained effect in the nucleus accumbens compared to the striatum. nih.gov This effect on dopamine output in the nucleus accumbens is suggested to be independent of serotonin, as depletion of serotonin did not alter this effect. nih.gov

Intracellular Signaling Pathways Modulated by this compound

The interaction of this compound with its primary molecular target, the mu-opioid receptor, initiates a cascade of intracellular signaling events.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The mu-opioid receptor is a G-protein coupled receptor (GPCR), specifically a Gi/o-coupled receptor. researchgate.nettianeptine.com The agonism of this compound (via tianeptine) at the MOR is considered the initial molecular event that triggers its pharmacological effects. nih.gov Activation of the MOR by an agonist leads to the activation of the associated Gi/o protein. researchgate.nettianeptine.com This has been demonstrated in studies using [S35]GTPγS binding assays, which showed that tianeptine enhances [S35]GTPγS binding activity in brain tissue, an indicator of G-protein activation. frontiersin.org

The activation of the Gi/o protein subsequently leads to the inhibition of adenylyl cyclase, which in turn results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). tianeptine.comnih.gov Functional assays have confirmed that tianeptine is a full agonist for G-protein activation and the inhibition of cAMP accumulation. researchgate.nettianeptine.com These downstream signaling cascades are thought to be pivotal in the therapeutic actions of the compound. researchgate.net

β-Arrestin Recruitment and Receptor Desensitization Dynamics

The interaction of this compound's parent compound, tianeptine, with the μ-opioid receptor (MOR) involves complex downstream signaling pathways, including the recruitment of β-arrestin. β-arrestins are intracellular proteins crucial for the desensitization, internalization, and signaling of G protein-coupled receptors (GPCRs) like the MOR. drugbank.com The recruitment of β-arrestin is implicated in mediating some of the adverse effects associated with opioid agonists, such as tolerance and respiratory depression. nih.gov

Preclinical studies investigating tianeptine and its derivatives have explored their capacity to recruit β-arrestin. Research indicates that compounds with low agonism at the μ-opioid receptor, including tianeptine itself, demonstrate weak or no recruitment of β-arrestin. nih.gov For instance, in one study, tianeptine's EC50 for β-arrestin recruitment at the OPRM1 (μ-opioid receptor) was greater than 5000 nM, indicating very low potency in engaging this pathway. researchgate.net This characteristic distinguishes it from traditional opioid agonists and may contribute to its unique pharmacological profile. nih.gov The process of receptor desensitization, often initiated by G protein-coupled receptor kinase (GPRK) phosphorylation of the receptor, leads to β-arrestin association, which uncouples the receptor from its G-protein, thereby terminating the primary signal transduction. drugbank.com

| Compound | β-Arrestin Recruitment EC50 (nM) at OPRM1 |

|---|---|

| Tianeptine | >5000 researchgate.net |

| Compound 12 (a tianeptine derivative) | 134 ±12 researchgate.net |

Downstream Signaling Cascade Activation in Preclinical Models

As a full agonist at the μ-opioid receptor, which is a Gi/o-coupled receptor, tianeptine initiates a cascade of downstream signaling events. nih.gov Its activation of the MOR leads to G-protein activation and the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) accumulation. nih.gov This primary mechanism is believed to be the initial molecular event that triggers the broader modulation of the glutamatergic system and contributes to its therapeutic effects. nih.govscholasticahq.com

Beyond G-protein signaling, research indicates that tianeptine potentiates several other signaling cascades that are intimately linked with synaptic plasticity. nih.gov In preclinical models, tianeptine has been shown to increase the phosphorylation levels of key signaling proteins. nih.gov These include:

CaMKII (Calcium-Calmodulin-Dependent Protein Kinase Type 2) nih.gov

PKA (Cyclic AMP-Dependent Protein Kinase) nih.gov

MAPK (Mitogen-Activated Protein Kinase) pathways , specifically p38, p42/44 MAPK, and JNK (c-Jun N-terminal Kinase) nih.gov

The activation of both PKA and CaMKII has been identified as critical for tianeptine's enhancement of AMPA receptor responses. nih.gov The prevention of tianeptine's effects by specific kinase blockers further solidifies the involvement of these MAPK pathways. nih.gov This evidence suggests that a major component of tianeptine's mechanism of action is its ability to enhance glutamate (B1630785) neurotransmission by activating these crucial signaling cascades. nih.gov

Glutamatergic System Modulation by Tianeptine and its Pentanoic Acid Derivatives

A significant aspect of the pharmacological profile of tianeptine and its primary active metabolite, the pentanoic acid derivative known as MC5, is the modulation of the glutamatergic system. scholasticahq.comwikipedia.orgresearchgate.netresearchgate.net This action is considered a key element in the cascade of events leading to its therapeutic effects. researchgate.net The modulation of glutamatergic neurotransmission by tianeptine is thought to be triggered by its initial action as a μ-opioid receptor agonist. nih.govscholasticahq.com In preclinical models, tianeptine has been observed to inhibit pathological, stress-induced alterations in glutamatergic transmission within the hippocampus and amygdala. wikipedia.orgnih.gov

AMPA Receptor Activity Modulation

Tianeptine has been shown to directly modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system. wikipedia.orgnih.gov Preclinical studies have demonstrated that tianeptine potentiates AMPA receptor-mediated neuronal responses. nih.gov This effect appears to be mediated through a postsynaptic mechanism, as tianeptine does not alter the paired-pulse ratio. nih.gov

Specifically, tianeptine rapidly increases the phosphorylation of the GluA1 subunit of the AMPA receptor at two key sites: Serine 831 (Ser831) and Serine 845 (Ser845). nih.gov The phosphorylation at these sites is crucial for enhancing AMPA receptor function and is linked to the activation of CaMKII and PKA. nih.gov This enhancement of AMPA receptor-mediated transmission is believed to be a significant contributor to tianeptine's effects on synaptic plasticity. nih.gov

NMDA Receptor Activity Modulation

In addition to its effects on AMPA receptors, tianeptine also modulates N-methyl-D-aspartate (NMDA) receptor activity. wikipedia.orgnih.gov Chronic stress has been shown to alter NMDA receptor function, specifically by increasing the deactivation time-constant and amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govresearchgate.net

In preclinical studies involving chronically stressed rats, long-term treatment with tianeptine demonstrated a normalizing effect on these stress-induced changes. nih.govresearchgate.net Tianeptine treatment prevented the stress-induced attenuation of NMDA-EPSC deactivation and normalized the amplitude ratio of NMDA to AMPA/kainate receptor-mediated currents. nih.govresearchgate.net These findings suggest that tianeptine can counteract the detrimental effects of chronic stress on NMDA receptor function, which may be a key component of its neuroprotective properties. nih.gov The mechanism appears to involve targeting the phosphorylation state of glutamate receptors. nih.govresearchgate.net

Impact on Synaptic Plasticity Mechanisms in Preclinical Models

The modulation of the glutamatergic system and the activation of downstream signaling cascades by tianeptine culminate in a significant impact on synaptic plasticity. nih.govwikipedia.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is thought to be impaired in depressive states. wikipedia.orgnih.gov Tianeptine is believed to exert its therapeutic effects in part by promoting synaptic plasticity and reversing stress-induced deficits. wikipedia.orgresearchgate.net

In preclinical models, tianeptine prevents stress-induced impairments of synaptic plasticity in the hippocampus and prefrontal cortex. researchgate.netmdpi.com It achieves this by normalizing glutamatergic neurotransmission and preventing the morphological changes, such as dendritic remodeling, that are induced by chronic stress. nih.govresearchgate.net Studies have shown that tianeptine's effects on AMPA and NMDA receptors, particularly through the phosphorylation of receptor subunits, facilitate signal transduction and are associated with the enhancement of synaptic plasticity. nih.govwikipedia.orgnih.gov The administration of tianeptine in stressed animal models has been found to prevent a range of stress-induced effects, providing evidence for its role as a potential stimulator of neural resilience. goettingen-research-online.de

Neurotrophic Factor Regulation by this compound

The regulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), is another critical mechanism through which this compound's parent compound, tianeptine, is thought to exert its effects. wikipedia.orgnih.gov Neurotrophic factors are essential for neuronal survival, growth, and differentiation, and their dysregulation has been implicated in the pathophysiology of depression. mdpi.com

Brain-Derived Neurotrophic Factor (BDNF) Upregulation

Tianeptine and its primary active metabolite, this compound (also known as MC5), are thought to exert some of their effects through the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). wikipedia.orgnih.gov Preclinical research suggests that tianeptine's mechanism involves the release of BDNF, which in turn affects neural plasticity. wikipedia.org Studies in animal models have demonstrated that tianeptine can increase the expression of BDNF.

In one study involving rats subjected to chronic restraint stress, tianeptine administration was found to increase BDNF mRNA levels in the amygdala. nih.gov Furthermore, amygdalar BDNF protein levels were elevated in rats treated with tianeptine, regardless of stress conditions. nih.gov This suggests a direct influence on BDNF synthesis. The efficacy of certain antidepressants is believed to involve the increased expression of neurotrophic factors like BDNF. nih.govkoreamed.org

Other research supports these findings, indicating that tianeptine's ability to prevent the negative effects of stress on the brain may be linked to its capacity to block stress-induced reductions in neurotrophic factors within the hippocampus. nih.gov Chronic treatment with tianeptine has been shown to significantly elevate BDNF levels in the rat amygdala and to increase BDNF in the prefrontal cortex and hippocampus. nih.govresearchgate.net This upregulation of BDNF is considered a key element in how tianeptine may promote neuroplasticity. koreamed.org

Impact on Neurogenesis and Synaptogenesis in Preclinical Models

The upregulation of BDNF is closely linked to the processes of neurogenesis (the formation of new neurons) and synaptogenesis (the formation of new synapses). Preclinical studies have shown that tianeptine prevents the harmful effects of stress on brain structure and function, including alterations in neuronal morphology and synaptic plasticity. nih.govnih.govresearchgate.net

In animal models, tianeptine has been observed to promote the formation of new neurons in the dentate gyrus region of the hippocampus and to help integrate these neurons into existing hippocampal networks. tonixpharma.com It also appears to reverse the stress-induced atrophy of dendrites on hippocampal CA3 pyramidal neurons, a key area for learning and memory. nih.govresearchgate.netwisc.edu By preventing this dendritic retraction, tianeptine helps preserve the structural integrity of neural circuits. researchgate.net

Further investigations into its effects on synaptic function revealed that tianeptine modulates synaptic vesicle dynamics in the hippocampus of rats. nih.gov Specifically, it appears to favor processes related to synaptic mitochondria and upregulate proteins involved in neurotransmission and vesicle transport. nih.gov This modulation of synaptic machinery and the preservation of neuronal structure underscore its role in maintaining and enhancing synaptic plasticity, particularly under conditions of stress. researchgate.net

Epigenetic Modulatory Activities of Tianeptine Analogues and their Relevance to Pentanoic Acid Derivatives

Histone Deacetylase (HDAC) Inhibition Profiles

The chemical structure of tianeptine, particularly its carboxylic acid side chain, resembles that of certain histone deacetylase (HDAC) inhibitors. nih.govacs.orghaggartylab.org This observation led to investigations into its activity against the HDAC family of enzymes, which are crucial epigenetic regulators. Research has demonstrated that tianeptine can inhibit the activity of a subset of class I HDACs. nih.govacs.orghaggartylab.org The mechanism is believed to involve the chelation of the zinc ion (Zn²⁺) in the active site of the HDAC enzyme by the carboxylic acid group. nih.govacs.orghaggartylab.org

While tianeptine itself is a relatively weak HDAC inhibitor, with potency comparable to other carboxylic acid-containing compounds like valproic acid, its activity provided a basis for the development of more potent analogues. researchgate.netscience.gov Synthetic analogues, such as tianeptinaline (B1194257) and tianeptinostat, were designed to enhance this inhibitory activity. nih.govacs.orghaggartylab.org Tianeptinaline, for instance, showed increased potency and selectivity for class I HDACs (HDAC1, 2, and 3) over other HDACs like HDAC6. mit.edu Given that this compound (MC5) is a primary metabolite and retains the crucial carboxylic acid side chain, it is plausible that it shares this HDAC-inhibiting mechanism. nih.gov

Table 1: HDAC Inhibition Profiles of Tianeptine and Analogues

| Compound | Target HDAC | IC₅₀ (µM) | Potency |

| Tianeptine | HDAC1 | 82 | Weak researchgate.net |

| HDAC2 | 25 | Weak researchgate.net | |

| Tianeptinaline | HDAC1 | 0.240 | Potent mit.edu |

| HDAC2 | 0.120 | Potent mit.edu | |

| HDAC3 | 0.155 | Potent mit.edu |

Chromatin Remodeling and Gene Expression Regulation in Cellular Models

The inhibition of HDACs by tianeptine analogues has direct consequences for chromatin structure and gene expression. HDACs remove acetyl groups from histone proteins, leading to more condensed chromatin and transcriptional repression. By inhibiting HDACs, these compounds can increase histone acetylation, which relaxes chromatin and facilitates gene transcription.

Studies using both primary mouse neurons and human neurons derived from pluripotent stem cells have shown that the potent tianeptine analogue, tianeptinaline, can significantly increase histone acetylation. nih.govhaggartylab.orgmit.edu In contrast, tianeptine itself did not produce detectable functional effects on histone acetylation in these cellular models. mit.edu

This enhanced histone acetylation by tianeptinaline was shown to have functional downstream effects. It led to an increase in CREB-mediated transcription and boosted the expression of the Arc gene (activity-regulated cytoskeleton-associated protein). nih.govhaggartylab.orgmit.edu Arc is a critical immediate-early gene involved in synaptic plasticity and memory formation. nih.gov The ability of these analogues to modulate chromatin and regulate the expression of genes central to neuroplasticity provides a novel mechanistic insight. nih.govhaggartylab.org These findings highlight how structural modifications to the tianeptine scaffold can enhance epigenetic activity, offering tools to explore the role of chromatin-mediated neuroplasticity. nih.gov

Table 2: Effects on Cellular Models

| Compound | Effect on Histone Acetylation | Effect on CREB-mediated Transcription | Effect on Arc Expression |

| Tianeptine | No detectable functional effect mit.edu | Not specified | Not specified |

| Tianeptinaline | Increased nih.govhaggartylab.orgmit.edu | Enhanced nih.govhaggartylab.orgmit.edu | Enhanced nih.govhaggartylab.orgmit.edu |

Pharmacokinetics and Metabolism of S Pentanoic Acid Tianeptine in Preclinical Models

Biotransformation Pathways and Formation of S-Pentanoic Acid Tianeptine (B1217405) from Parent Tianeptine

The transformation of the parent drug, tianeptine, into its metabolites is a key process that determines its duration of action and potential for drug interactions.

The primary metabolic pathway for tianeptine is β-oxidation of its heptanoic acid side chain. core.ac.ukresearchgate.netdrugbank.comresearchgate.net This process leads to the formation of two principal metabolites: the active S-pentanoic acid tianeptine (MC5) and the inactive propanoic acid derivative (MC3). core.ac.ukresearchgate.net Unlike many other antidepressants, tianeptine's metabolism is not primarily dependent on the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of drug-drug interactions. core.ac.ukwikipedia.orgnih.gov

In preclinical studies involving rats, the formation of MC5 has been well-documented. nih.govnih.gov Following administration of tianeptine, MC5 is readily detected in plasma, indicating its formation through metabolic processes. nih.govnih.gov The β-oxidation pathway involves the shortening of the seven-carbon heptanoic acid side chain of tianeptine to a five-carbon pentanoic acid side chain, resulting in the formation of MC5. researchgate.netacs.org A further β-oxidation step converts MC5 into the inactive metabolite MC3. acs.org

Absorption and Distribution Profiles in Preclinical Organ Systems

Once formed, this compound is distributed throughout the body. Preclinical studies in rats and mice have provided insights into its absorption and where it accumulates.

In rats, after administration of the parent drug, both tianeptine and its MC5 metabolite are found in plasma, blood, and the brain. scispace.com Studies in mice have shown that while tianeptine is rapidly metabolized and its levels in plasma and brain decrease significantly within an hour, the MC5 metabolite reaches much higher peak concentrations and persists for a longer duration. researchgate.net This suggests that MC5 has a more substantial and prolonged presence in these key organ systems compared to the parent drug.

The volume of distribution at a steady state for the parent drug tianeptine in rats has been determined to be 2.03 L/kg. nih.govresearchgate.net While specific distribution volumes for this compound are not detailed, its presence in the brain indicates it can cross the blood-brain barrier, a critical characteristic for a psychoactive compound. researchgate.netscispace.com

| Parameter | Value (in Rats) | Reference |

| Tianeptine Volume of Distribution (Vd) | 2.03 L/kg | nih.govresearchgate.net |

| Tianeptine Systemic Clearance | 1.84 L/h/kg | nih.govresearchgate.net |

Excretion Pathways and Elimination Kinetics of Pentanoic Acid Tianeptine Derivatives

The body eliminates drugs and their metabolites through various excretion routes. The elimination kinetics determine how long the substance remains in the body.

The primary route of excretion for tianeptine and its metabolites in humans is through the urine, with about 65% of the dose eliminated renally. wikipedia.orgnih.gov A smaller portion, around 15%, is excreted in the feces. wikipedia.org In preclinical models, such as rats, fecal excretion is more predominant. scispace.com Less than 3% of the parent tianeptine is excreted unchanged in the urine. core.ac.ukscholasticahq.com

The elimination half-life of a compound is a measure of how long it takes for its concentration in the body to be reduced by half. In rats, the mean elimination half-life of the parent tianeptine is approximately 1.16 hours, while the MC5 metabolite has a significantly longer mean elimination half-life of 7.53 hours. nih.govnih.govresearchgate.netmedchemexpress.com This longer half-life of MC5 contributes to its sustained pharmacological effects. wikipedia.orgscholasticahq.com

Studies in rats have also shown that both tianeptine and the MC5 metabolite are eliminated in the bile as glucuronide and glutamine conjugates. drugbank.comnih.govnih.govmedchemexpress.com

| Compound | Elimination Half-Life (in Rats) | Reference |

| Tianeptine | 1.16 hours | nih.govnih.govresearchgate.net |

| This compound (MC5) | 7.53 hours | nih.govnih.govresearchgate.netmedchemexpress.com |

Influence of Metabolic Enzymes on this compound Disposition

The enzymes responsible for metabolizing a drug can significantly impact its concentration and duration of action in the body.

As previously mentioned, the metabolism of tianeptine is not primarily mediated by the cytochrome P450 (CYP) enzyme system. core.ac.ukwikipedia.org Instead, the main metabolic pathway is β-oxidation. core.ac.ukdrugbank.comnih.gov This is a notable difference from many other tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The lack of significant CYP involvement means there is a lower potential for drug-drug interactions with medications that are metabolized by or inhibit these common enzyme pathways. core.ac.ukresearchgate.netnih.gov

While specific enzymes responsible for the β-oxidation of tianeptine to this compound are not extensively detailed in the provided search results, the process is a fundamental metabolic route for fatty acids and compounds with aliphatic side chains. Further research would be needed to identify the specific acyl-CoA dehydrogenases and other enzymes involved in this biotransformation.

Analytical Methodologies for S Pentanoic Acid Tianeptine in Research Settings

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of S-Pentanoic Acid Tianeptine (B1217405) (also referred to as MC5) and its parent compound, tianeptine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of tianeptine and its metabolites.

Method Development: A variety of LC-MS/MS methods have been developed for the simultaneous determination of tianeptine and MC5 in biological samples like rat plasma and brain tissue. researchgate.netnih.gov These methods are valued for their high sensitivity and selectivity.

Sample Preparation: A common sample preparation technique involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes from the biological matrix. nih.gov

Chromatographic Conditions: Reversed-phase chromatography is typically employed, using columns such as C18 or biphenyl. nih.govijpra.comcore.ac.uk The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate), often with the addition of formic acid to improve ionization. nih.govnih.govoup.com

Mass Spectrometric Detection: Detection is achieved using tandem mass spectrometry, often in the positive ion mode. oup.com Specific precursor-to-product ion transitions are monitored for tianeptine and MC5 to ensure accurate quantification. For instance, in one study, tianeptine was quantified by monitoring the m/z 437 transition. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS/MS for tianeptine analysis, GC-MS can also be utilized. In some comprehensive drug screening protocols, GC-MS is used alongside other chromatographic techniques. core.ac.uk

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Before the widespread adoption of LC-MS/MS, HPLC with UV or fluorescence detection was a common method for tianeptine analysis.

HPLC-UV: Several HPLC-UV methods have been developed for the determination of tianeptine in pharmaceutical formulations and biological fluids. core.ac.ukphmethods.net A typical method might use a C18 column with a mobile phase of water and methanol, and UV detection at a specific wavelength, such as 218 nm or 220 nm. ijpra.comcore.ac.ukphmethods.net

HPLC with Photodiode Array (PDA) Detection: This provides more comprehensive spectral information than single-wavelength UV detection. nih.govcore.ac.uk

HPLC with Fluorescence Detection: Photochemically induced fluorescence (PIF) methods have also been developed, offering high sensitivity. dss.go.th Upon UV irradiation, tianeptine and its metabolites can form fluorescent photoproducts that can be detected. dss.go.th

Interactive Data Table: Chromatographic Conditions for Tianeptine Analysis

| Technique | Column | Mobile Phase | Detection | Application |

| LC-MS/MS | Aquasil C18 | Acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate | Tandem Mass Spectrometry | Quantification in rat plasma and liver perfusate nih.gov |

| LC-MS/MS | Allure Biphenyl | Water and 20 mM ammonium formate; Methanol and 20 mM ammonium formate | Tandem Mass Spectrometry | Quantification in urine nih.gov |

| LC-MS/MS | Agilent Poroshell 120 EC-C18 | 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Tandem Mass Spectrometry | Quantification in postmortem blood oup.com |

| HPLC-UV | Zorbax C18 | Water and Methanol (85:15% v/v) | UV at 218 nm | Quality control of bulk and pharmaceutical formulations ijpra.com |

| HPLC-DAD | XTerra MS C18 | Acetonitrile and 10 mM ammonium acetate (B1210297) buffer with 0.1% formic acid | Photodiode Array (220 nm) | Detection in post-mortem samples core.ac.uk |

| HPLC-PIF | Not specified | Not specified | Photochemically Induced Fluorescence | Determination in pharmaceutical preparations dss.go.th |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of S-Pentanoic Acid Tianeptine.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides crucial information about the molecular weight and fragmentation pattern of the analyte, which aids in its identification and structural elucidation. The mass spectrum of tianeptine, for example, shows a characteristic molecular ion peak. core.ac.uk

UV-Visible Spectrophotometry: This technique is often used for the quantitative analysis of tianeptine in pharmaceutical formulations. phmethods.nettsijournals.com The method is based on measuring the absorbance of the drug at a specific wavelength. tsijournals.com Ion-pair spectrophotometric methods have also been developed, where tianeptine forms a colored complex with a reagent, and the absorbance of the complex is measured. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the provided search results for this compound specifically, NMR is a cornerstone technique for the structural elucidation of organic molecules in chemical research. It provides detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: Also not explicitly detailed for this compound in the search results, IR spectroscopy is used to identify the functional groups present in a molecule, which is essential for confirming its identity and purity.

Development of Bioanalytical Assays for Preclinical Sample Analysis

The analysis of this compound in preclinical samples, such as plasma and tissue from animal studies, requires the development and validation of robust bioanalytical assays.

Assay Validation: Bioanalytical methods must be validated to ensure their accuracy, precision, selectivity, and robustness. oup.com This includes establishing the limit of detection (LOD) and limit of quantitation (LOQ). core.ac.ukresearchgate.net

Application in Pharmacokinetic Studies: Validated bioanalytical assays are essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of tianeptine and its metabolites. nih.govresearchgate.net For example, a validated LC-MS/MS method was used to determine the pharmacokinetic parameters of tianeptine and MC5 in rats after intravenous and intraperitoneal administration. nih.govresearchgate.net

Sample Matrix Considerations: The complexity of biological matrices can interfere with the analysis. Therefore, sample preparation procedures are critical for removing interfering substances and ensuring the accuracy of the results. nih.gov

Interactive Data Table: Bioanalytical Method Parameters

| Parameter | Method | Value | Application |

| Linearity Range | HPLC-UV | 10-50 µg/ml | Quality control of tianeptine ijpra.com |

| Linearity Range | Spectrophotometry (with BPB) | 3.0-12.0 µg/ml | Determination of tianeptine in tablets researchgate.netnih.gov |

| Limit of Detection (LOD) | Spectrophotometry (with MO) | 1.0 µg/ml | Determination of tianeptine in tablets researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | LC-MS/MS | 1 ng/mL | Quantification of tianeptine in urine nih.gov |

| Calibration Range | LC-MS/MS | 1–100 ng/mL | Quantification of tianeptine in urine nih.gov |

Applications of Isotopic Labeling and Tracing Techniques (e.g., this compound-d8)

Isotopically labeled compounds are invaluable tools in analytical and metabolic research.

Internal Standards: Stable isotope-labeled analogues of the analyte, such as tianeptine-D4 and tianeptine MC5-D4, are often used as internal standards in quantitative LC-MS/MS analysis. researchgate.netaxios-research.com The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results. researchgate.net

Metabolic Studies: Radioisotopically labeled compounds, such as 14C-labeled tianeptine, have been used to study the metabolism and excretion of the drug in humans. nih.gov These studies help to identify the major metabolic pathways and metabolites. nih.gov

Deuterated Standards: Deuterated forms of pentanoic acid, such as pentanoic acid-d9, are commercially available and can be used in various research applications, including metabolomics and lipidomics. isotope.com While not explicitly stated for this compound-d8, the principle of using deuterated standards is well-established in analytical chemistry. axios-research.com

Advanced Research Models and Methodologies for S Pentanoic Acid Tianeptine Investigation

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro models are fundamental for isolating and examining the direct cellular and molecular effects of S-Pentanoic Acid Tianeptine (B1217405), free from the systemic complexities of a whole organism. These systems include primary cell cultures derived directly from animal tissues and immortalized or recombinant cell lines.

Primary Neuronal Cultures: Primary cultures of neurons, such as those derived from the rat hippocampus or cortex, provide a biologically relevant context for studying neuroprotective and signaling effects. Research has demonstrated that the parent compound, tianeptine, exerts significant protective effects in these models against apoptosis (programmed cell death) induced by toxins like staurosporine (B1682477) and doxorubicin. columbia.edu This neuroprotection was found to be independent of caspase-3 but was linked to the attenuation of DNA fragmentation. columbia.edu Critically, these protective actions were blocked by inhibitors of the MAPK/ERK1/2 and PI3-K/Akt signaling pathways, pinpointing these cascades as central to the compound's mechanism. columbia.edu Other studies using primary hippocampal neurons have shown that tianeptine can activate the mTORC1 signaling pathway, which is crucial for processes like dendritic outgrowth and the expression of synaptic proteins, particularly under toxic conditions. clinicaltrials.gov

| Cell Model | Key Findings | Mechanistic Insights |

|---|---|---|

| Primary Cortical Neurons | Demonstrated neuroprotection against staurosporine- and doxorubicin-induced cell damage. columbia.edu | Involvement of MAPK/ERK1/2 and PI3-K/Akt survival pathways; effect is caspase-3-independent. columbia.edu |

| Primary Hippocampal Neurons | Activation of mTORC1 signaling under toxic conditions. clinicaltrials.gov | Increased dendritic outgrowth, spine density, and synaptic protein expression. clinicaltrials.gov |

| RA-SH-SY5Y (Human Neuroblastoma) | Showed predominant neuroprotective effects against apoptosis-inducing agents. columbia.edu | Confirmed findings from primary cultures in a human-derived cell line. columbia.edu |

| Chinese Hamster Ovary (CHO) Cells | Pentanoic acid (the side chain of the metabolite) enhances recombinant protein production. itnonline.com | Less growth suppression and apoptosis compared to butyrate. itnonline.com |

Genetically Modified Animal Models for Target Validation and Pathway Exploration

Genetically modified animal models, particularly knockout (KO) mice, are indispensable tools for validating the molecular targets of drugs and exploring the biological pathways through which they act. For tianeptine and its active S-pentanoic acid metabolite, these models have been crucial in confirming the role of the mu-opioid receptor (MOR).

Initial screening of tianeptine against a wide panel of central nervous system receptors revealed it to be a moderately potent agonist for the MOR. usf.edu To confirm that this interaction was responsible for its pharmacological effects, studies were conducted using MOR knockout mice. These experiments demonstrated that the antidepressant-like and analgesic effects of tianeptine were completely absent in mice lacking the MOR gene. nih.govcolumbia.edu

Crucially, the S-pentanoic acid metabolite (MC5) was also tested and found to mimic the behavioral effects of the parent compound, with these actions also being entirely dependent on the presence of the mu-opioid receptor. nih.govusf.edu This provides definitive evidence that the MOR is the primary molecular target through which both tianeptine and its S-pentanoic acid metabolite mediate their key behavioral effects. Further studies have utilized other genetically modified mice, such as those lacking specific Regulator of G protein Signaling (RGS) proteins, to dissect the downstream pathways that modulate the therapeutic action of tianeptine. nih.gov

| Animal Model | Purpose | Key Findings |

|---|---|---|

| Mu-Opioid Receptor (MOR) Knockout Mice | Target Validation | Antidepressant-like and analgesic effects of both tianeptine and its S-pentanoic acid metabolite (MC5) are abolished, confirming MOR as the essential target. nih.govcolumbia.eduescholarship.org |

| Delta-Opioid Receptor (DOR) Knockout Mice | Target Specificity | Behavioral responses to tianeptine remained intact, indicating DOR is not required for its primary effects. columbia.edu |

| RGS Protein (e.g., RGS4, RGS9) Knockout Mice | Pathway Exploration | Used to gain insight into the specific G-protein signaling pathways that modulate the efficacy and onset of action of tianeptine. nih.gov |

Advanced Neuroimaging Techniques for Preclinical Pharmacological Assessment

Advanced neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are powerful, non-invasive methods for assessing the pharmacodynamics and pharmacokinetics of drugs within the living brain. While specific preclinical imaging studies focusing solely on the this compound metabolite are not widely published, the application of these techniques provides a clear path for future investigation.

Positron Emission Tomography (PET): Preclinical PET imaging could be used to directly visualize and quantify the interaction of this compound with its target, the mu-opioid receptor. researchgate.net This would involve the development of a radiolabeled version of the compound (a radiotracer). In animal models, such a tracer would allow researchers to determine the compound's brain penetrance, regional distribution, and receptor occupancy at therapeutic concentrations. By performing displacement studies with other known MOR ligands, the specificity of binding can be confirmed. This approach would be invaluable for understanding how quickly the metabolite engages its target and how long it remains bound, providing a direct link between molecular interaction and behavioral outcomes. researchgate.netfrontiersin.org

Functional Magnetic Resonance Imaging (fMRI): Preclinical fMRI, often using techniques like resting-state functional connectivity (rs-fMRI) or task-based fMRI, can Map the effects of a compound on brain network activity. Administration of this compound to animal models could be assessed with fMRI to identify which brain circuits are modulated by its MOR agonist activity. For example, researchers could investigate changes in functional connectivity within the brain's reward and mood-regulating circuits, such as the cortico-limbic pathways. Such studies could reveal the neural correlates of the compound's antidepressant and anxiolytic effects and provide biomarkers for assessing its efficacy. A clinical study protocol for tianeptine in humans includes the use of fMRI to assess its impact on neural circuits involved in social rejection, demonstrating the recognized utility of this technique for probing the drug's mechanism. clinicaltrials.gov

Omics Approaches in Response to this compound

"Omics" technologies provide a high-throughput, systems-level view of molecular changes in response to a pharmacological agent. Transcriptomics, proteomics, and metabolomics have been applied to understand the broad biological impact of tianeptine, with findings relevant to the action of its primary metabolite.

Transcriptomics: Transcriptomics, primarily through RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell or tissue. A study comparing the effects of tianeptine to a traditional tricyclic antidepressant in a mouse model of neuropathic pain used RNA-seq on tissue from the nucleus accumbens. nih.gov The bioinformatic analysis revealed that the two drugs produced distinct transcriptomic signatures, with tianeptine more directly reversing the gene expression changes induced by the nerve injury. nih.gov This approach helps identify the specific genes and genetic pathways modulated by the drug's activity.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels and modifications. Comparative proteomic studies have been conducted on the hippocampus of rats treated with tianeptine. One such study investigated changes in the cytosol and non-synaptic mitochondrial sub-proteomes. The results indicated that chronic tianeptine treatment enhanced energy metabolism and increased the expression of elements within the proteasome system and redox system enzymes in control rats. nih.gov These findings suggest that the compound's effects extend to modulating cellular energy and protein quality control pathways.

Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. In a rat model of depression induced by chronic social isolation, metabolomic profiling of the hippocampus was performed using comprehensive gas chromatography-mass spectrometry (GC×GC-MS). This analysis revealed that tianeptine's effectiveness was associated with the restoration of several key metabolites, including GABA, myo-inositol, and cholesterol, as well as changes in fatty acid metabolism. These findings provide a metabolic fingerprint of tianeptine's action, linking its therapeutic effects to the normalization of specific neurochemical pathways.

| Omics Approach | Biological Sample | Key Findings |

|---|---|---|

| Transcriptomics (RNA-seq) | Mouse Nucleus Accumbens | Revealed a distinct transcriptomic signature for tianeptine, showing it directly reverses injury-induced gene expression changes. nih.gov |

| Proteomics | Rat Hippocampal Sub-proteomes (Cytosol, Mitochondria) | Chronic tianeptine treatment increased expression of proteins related to energy metabolism, the proteasome system, and antioxidant enzymes. nih.gov |

| Metabolomics (GC×GC-MS) | Rat Hippocampus | Tianeptine effectiveness was linked to the restoration of hippocampal GABA, myo-inositol, cholesterol, and fatty acid metabolism. |

Future Directions and Unexplored Research Avenues for S Pentanoic Acid Tianeptine

Investigation of Novel Molecular Targets and Signaling Pathways

While the interaction of Tianeptine (B1217405) and its metabolites with opioid and glutamate (B1630785) receptors is established, the full spectrum of their molecular interactions remains an area ripe for exploration. nih.govnih.gov Future research should aim to identify novel molecular targets and delineate the downstream signaling cascades activated by S-Pentanoic Acid Tianeptine.

Key research avenues include:

Beyond Opioid and Glutamate Receptors: Initial studies suggested Tianeptine might interact with adenosine (B11128) A1 receptors. nih.gov This potential interaction, and others like it, warrants further investigation for this compound to determine if it engages with targets beyond the primary ones identified. A comprehensive screening against a broad panel of central nervous system receptors and enzymes could reveal previously unknown binding partners. acs.org

Neuroplasticity and Trophic Factor Signaling: Tianeptine is known to influence neuroplasticity, potentially by modulating the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). nih.gov Future studies should focus on how this compound specifically impacts these pathways. Research could investigate its effects on critical signaling molecules such as cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), bcl-2, and mitogen-activated protein (MAP) kinases. nih.gov

Epigenetic Modifications: A fascinating and largely unexplored area is the potential for this compound to induce epigenetic changes. Structural analogs of the Tianeptine scaffold have been identified as inhibitors of class I histone deacetylases (HDACs). nih.govacs.org Investigating whether this compound possesses similar HDAC-inhibiting properties could open up entirely new mechanistic understandings related to gene expression and long-term neuroplastic changes.

| Potential Novel Target/Pathway | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Adenosine A1 Receptors | Early research on the parent compound suggested a possible interaction, which may contribute to its overall pharmacological profile. nih.gov | Radioligand binding assays and functional assays measuring cAMP levels in response to this compound exposure. |

| Histone Deacetylases (HDACs) | Structural analogs of Tianeptine show activity as HDAC inhibitors, suggesting a potential epigenetic mechanism of action. nih.govacs.org | In vitro enzymatic assays with purified HDACs; Western blot analysis for histone acetylation in treated neuronal cells. |

| Neurotrophic Factor Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) | Tianeptine's neuroprotective effects have been linked to these survival pathways, but the specific role of the S-pentanoic acid metabolite is unknown. researchgate.net | Phospho-specific antibody analysis to measure the activation state of key kinases in these pathways following treatment. |

Exploration of Receptor Heteromerization and Allosteric Modulation

The modulation of receptor function through mechanisms like heteromerization and allostery represents a sophisticated layer of pharmacological regulation. This compound, acting as a MOR and weak delta-opioid receptor (DOR) agonist, is a prime candidate for studies in this area. nih.govnih.gov

Future research directions could focus on:

MOR-DOR Heteromerization: The co-activation of MOR and DOR by this compound raises the possibility that its effects are mediated by MOR-DOR heterodimers. These receptor complexes can exhibit unique signaling properties and pharmacological profiles compared to their constituent monomers. Investigating how this compound binds to and signals through these heterodimers could explain nuances in its activity.

Allosteric Modulation of Opioid Receptors: Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, altering the binding or efficacy of the endogenous ligand. nih.gov While Tianeptine was once considered a potential allosteric modulator of the serotonin (B10506) transporter (SERT), this theory has been largely superseded. wikipedia.org However, the potential for this compound to act as an allosteric modulator at opioid receptors or other targets is an open question. Such a mechanism could lead to a more nuanced and potentially safer pharmacological profile compared to direct agonists.

Probe-Dependent Modulation: The effects of an allosteric modulator can vary depending on the primary agonist it is paired with (probe dependence). nih.gov Research could explore if this compound's presence alters the effects of endogenous opioids (like endorphins) or other exogenous opioid agonists at the MOR or DOR, which would be characteristic of allosteric modulation.

Development of Advanced Preclinical Models for Specific Biological Processes

To dissect the specific actions of this compound, it is necessary to move beyond traditional preclinical models of depression and stress. The development of more refined and targeted models will be crucial for understanding its role in specific biological processes like neurogenesis, synaptic plasticity, and cognitive function.

Potential advanced models include:

Human-Derived Cellular Models: The use of induced pluripotent stem cell (iPSC)-derived neurons and brain organoids from individuals with specific genetic backgrounds could provide a powerful platform for studying the effects of this compound on human cells, bridging the gap between animal models and clinical effects.

Models of Glutamatergic Dysregulation: Given that Tianeptine is known to normalize stress-induced increases in glutamate, models that specifically feature glutamatergic system abnormalities could be highly informative. usf.edudrugbank.com This would allow researchers to precisely determine how this compound restores homeostasis in glutamate signaling.

| Advanced Preclinical Model | Specific Biological Process to Investigate | Potential Outcome |

|---|---|---|

| iPSC-Derived Hippocampal Neurons | Synaptic plasticity and neurogenesis. | Elucidation of effects on human dendritic spine density, long-term potentiation (LTP), and neuronal differentiation. |

| Genetic Knockout/Knock-in Models (e.g., MOR-DOR heterodimer deficient) | Role of receptor heteromerization in the compound's effects. | Determination of whether the compound's efficacy depends on the formation of specific opioid receptor complexes. |

| Psychosocial Stress Models (e.g., Tree Shrew Model) | Stress-induced neuronal remodeling and resilience. tianeptine.com | Assessment of the specific efficacy of the S-pentanoic acid metabolite in preventing dendritic atrophy and restoring neuronal viability. |

Applications in Chemical Biology and Probe Development Research

The unique structure of this compound makes it a valuable scaffold for the development of chemical tools to probe biological systems. acs.org Such tools are essential for identifying new molecular targets and mapping the complex signaling networks underlying its therapeutic effects.

Key opportunities in this area are:

Development of Fluorescent Probes: Attaching a fluorescent tag to the this compound molecule would allow for direct visualization of its distribution in cells and tissues. This could be used to map its accumulation in specific subcellular compartments and identify its receptor binding sites using advanced microscopy techniques.

Creation of Affinity-Based Probes: Synthesizing derivatives of this compound with photo-crosslinkable groups or biotin (B1667282) tags would enable affinity-based protein profiling. These probes could be used to covalently label and then isolate its binding partners from cell lysates, providing an unbiased method for discovering novel molecular targets. springernature.com

Synthesis of Tool Compounds: The Tianeptine scaffold is described as being highly conducive to medicinal chemistry modifications. nih.govacs.org Systematic modification of the pentanoic acid side chain and the tricyclic core of this compound could generate a library of tool compounds. These analogs could be used to establish a detailed structure-activity relationship (SAR) for known targets like the MOR and to identify compounds with increased selectivity for newly discovered targets.

By pursuing these future research directions, the scientific community can move beyond the current understanding of Tianeptine and unlock the full potential of its primary active S-pentanoic acid metabolite. This focused inquiry holds the promise of not only refining our knowledge of its mechanism of action but also paving the way for the development of novel therapeutic agents with improved efficacy and specificity.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying S-Pentanoic Acid Tianeptine in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification. Key steps include:

- Sample Preparation : Use heparinized plasma and internal standards (e.g., pentoxifylline) to minimize matrix effects .

- Chromatographic Conditions : Optimize mobile phases (e.g., acetonitrile/formic acid) for separation of tianeptine and its metabolites .

- Validation : Ensure linearity (e.g., 0.1–10 µg/mL), precision (CV <15%), and recovery rates (>80%) as per ICH guidelines. Reference standards should include tianeptine sodium salt (CAS 30123-17-2) and its pentanoic acid metabolite (CAS 72797-41-2) .

Q. What pharmacokinetic parameters are established for this compound in preclinical models?

- Methodological Answer : Key parameters include:

- Bioavailability : 70–99% in rodent models, assessed via oral vs. intravenous administration .

- Half-life : ~2.5 hours in rats, determined through serial plasma sampling .

- Metabolic Clearance : Hepatic metabolism predominates, with renal excretion contributing <10% . For dialysis studies, use a single 12.5 mg dose in animal models to simulate low dialyzability (3.96–9.9 mL/min for parent compound) .

Q. How should experiments be designed to assess the dialytic clearance of this compound?

- Methodological Answer :

- Population : Use cohorts with impaired renal function (e.g., rodent models or human patients undergoing dialysis) .

- Dosing : Administer a single 12.5 mg oral dose and collect serial blood/urine samples over 24 hours .

- Analysis : Measure parent compound and metabolite concentrations using validated HPLC-MS. Dialytic clearance is calculated as (concentration in dialysate × flow rate)/plasma concentration .

Advanced Research Questions

Q. How can discrepancies between in vitro PPAR-binding affinity and in vivo antidepressant efficacy of this compound be resolved?

- Methodological Answer :

- Mechanistic Studies : Conduct PPAR-α/γ knockout animal models to isolate receptor-specific effects .

- Dose-Response Analysis : Compare therapeutic doses (e.g., 12.5 mg/day) with PPAR activation thresholds from in vitro assays .

- Transcriptomic Profiling : Use RNA sequencing to identify downstream pathways (e.g., neuroplasticity genes) influenced by PPAR-independent mechanisms .

Q. What methodologies are used to investigate neurochemical pathways affected by this compound beyond serotonin modulation?

- Methodological Answer :

- Microdialysis : Measure extracellular dopamine/norepinephrine levels in rodent prefrontal cortex post-administration .

- Receptor Binding Assays : Screen for off-target interactions (e.g., NMDA, sigma-1 receptors) using radioligand displacement .

- Behavioral Models : Use forced-swim tests (FST) and elevated plus maze (EPM) to correlate neurochemical changes with anxiolytic effects .

Q. How should conflicting toxicological thresholds (e.g., 0.5 vs. 15.5 mg/L in fatalities) be analyzed in human case studies?

- Methodological Answer :

- Case Stratification : Differentiate between acute overdoses (e.g., 15.5 mg/L in suicides) and chronic use (0.5–2.9 mg/L in DUID cases) .

- Cofactor Analysis : Account for polydrug interactions (e.g., ethanol, amphetamines) using multivariate regression .

- Postmortem Redistribution Studies : Compare peripheral vs. central blood concentrations to adjust for artifactual elevation .

Data Presentation and Reproducibility

- Tables : Include validation parameters (e.g., LOD, LOQ) for analytical methods .

- Supplementary Material : Archive raw chromatograms, statistical code, and animal protocols to ensure reproducibility .

- Conflict Resolution : Transparently report limitations (e.g., small sample sizes in dialysis studies) and propose replication in larger cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.